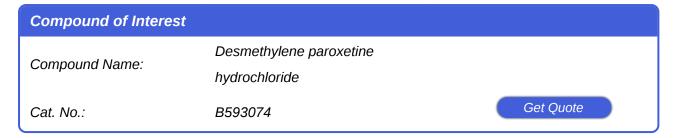


Application Notes and Protocols for Spectrophotometric Determination of Paroxetine and Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of paroxetine hydrochloride (PXT) in bulk and pharmaceutical dosage forms using various spectrophotometric techniques. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Direct UV-Visible Spectrophotometry

This method relies on the inherent ultraviolet absorbance of the paroxetine molecule. It is a straightforward and rapid technique suitable for the analysis of pure drug substance and simple formulations.

Experimental Protocol

- 1.1. Instrumentation:
- A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
- 1.2. Reagents and Materials:
- Paroxetine Hydrochloride (PXT) reference standard.



- · Methanol (AR grade) or double distilled water.
- 1.3. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of PXT reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in about 70 mL of the chosen solvent (methanol or water).
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.
- 1.4. Preparation of Working Standard Solutions:
- From the stock solution, prepare a series of dilutions ranging from 10 to 60 μ g/mL in methanol or 2 to 10 μ g/mL in water by transferring appropriate aliquots into 10 mL volumetric flasks and diluting with the respective solvent.[1][2]
- 1.5. Sample Preparation (from tablets):
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of PXT and transfer it to a 100 mL volumetric flask containing about 70 mL of the chosen solvent.
- Sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through a suitable filter, discarding the first few mL of the filtrate.
- Prepare a suitable dilution of the filtrate to obtain a final concentration within the Beer's law range.
- 1.6. Spectrophotometric Measurement:



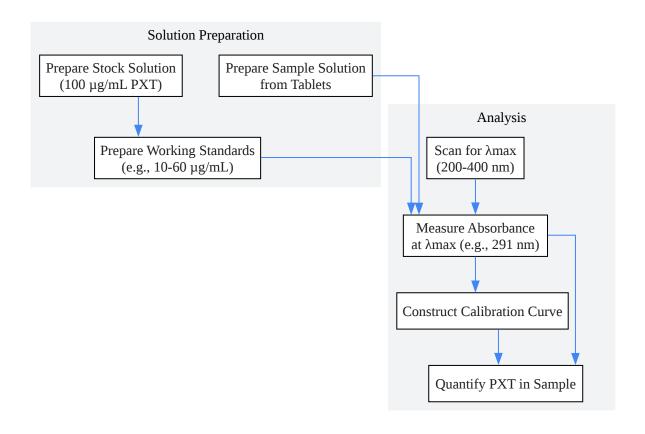
- Scan the prepared working standard solutions over the range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for PXT is approximately 291-294 nm in methanol and 293 nm in water.[1][2]
- Measure the absorbance of the standard and sample solutions at the determined λmax.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of PXT in the sample solution from the calibration curve.

Ouantitative Data Summary

Parameter	Method with Methanol	Method with Water	
λmax	291-294 nm	293 nm	
Linearity Range	10-60 μg/mL[1]	2-10 μg/mL[2]	
Correlation Coefficient (r²)	>0.999[1]	0.9992[2]	
Limit of Detection (LOD)	0.69 μg/mL[1]	Not Reported	
Limit of Quantification (LOQ)	0.71 μg/mL[1]	Not Reported	
Mean Recovery	98.20-100.2%[1]	99.53-100.41%[2]	

Experimental Workflow





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Caption: Workflow for direct UV spectrophotometric analysis of Paroxetine.

Colorimetric Method using 1,2-Naphthoquinone-4-Sulphonate (NQS)

This method is based on the nucleophilic substitution reaction of paroxetine with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce an orange-colored product.[3]

Experimental Protocol

2.1. Instrumentation:



- Double beam UV-Visible spectrophotometer with 1 cm quartz cells.
- pH meter.

2.2. Reagents and Materials:

- Paroxetine Hydrochloride (PXT) reference standard.
- 1,2-Naphthoquinone-4-sulphonate (NQS), 0.5% (w/v) solution in distilled water.
- Alkaline buffer solution (e.g., borate buffer).
- Methanol.
- 2.3. Preparation of Standard Stock Solution:
- Prepare a stock solution of PXT at a concentration of 2 mg/mL in distilled water.
- From this stock solution, prepare working solutions in the range of 10–80 μg/mL by further dilution with distilled water.[3]

2.4. General Procedure:

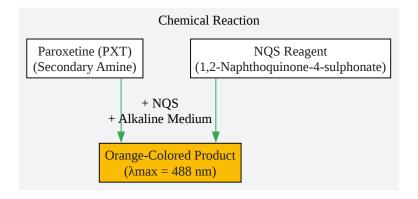
- Transfer 1.0 mL of the PXT standard or sample solution into a series of 10 mL volumetric flasks.
- · Add 1.0 mL of the alkaline buffer solution.
- Add 1.0 mL of the 0.5% NQS solution.
- Mix the solution and allow the reaction to proceed for the optimized time at room temperature.
- Dilute the mixture to the mark with methanol.[3]
- Measure the absorbance of the resulting orange-colored product at its λmax of 488 nm against a reagent blank prepared in the same manner without the drug.[3]

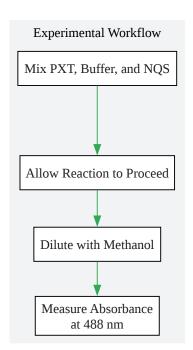


Ouantitative Data Summary

Parameter	Value
λmax	488 nm[3]
Linearity Range	1-8 μg/mL[3]
Molar Absorptivity (ε)	5.9 × 10 ⁵ L mol ⁻¹ cm ⁻¹ [3]
Correlation Coefficient (r)	0.9992[3]
Limit of Detection (LOD)	0.3 μg/mL[3]
Limit of Quantification (LOQ)	0.8 μg/mL[3]
Regression Equation	A = 0.0031 + 0.1609 C

Reaction Pathway and Workflow







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Caption: Reaction and workflow for Paroxetine determination using NQS.

Colorimetric Methods based on Ion-Pair and Charge-Transfer Complex Formation

These methods involve the reaction of paroxetine with specific reagents to form colored complexes that can be quantified spectrophotometrically.

Experimental Protocols

- 3.1. Ion-Pair Formation with Acid Dyes (BTB, BPB, BCG):
- Reagents: Bromothymol blue (BTB), bromophenol blue (BPB), bromocresol green (BCG)
 solutions in aqueous acidic buffers. Chloroform for extraction.[4][5]
- Procedure:
 - Mix aliquots of the PXT solution with the acidic dye solution in a separatory funnel.
 - Extract the formed ion-pair complex into chloroform.
 - Measure the absorbance of the chloroform layer at 414 nm for BTB and BCG, and 412 nm for BPB against a reagent blank.[4][5]
- 3.2. Coupling Reaction with 7-chloro-4-nitrobenzofurazon (NBD-CI):
- Reagents: NBD-Cl solution, borate buffer (pH 8.5), 0.5N HCl, dichloromethane for extraction. [4]
- Procedure:
 - Mix the PXT solution with borate buffer and NBD-Cl solution in a stoppered glass tube.
 - Heat the mixture at 80°C for 3 minutes.[4]
 - Cool in an ice bath, add HCl, and extract the yellow product with dichloromethane.



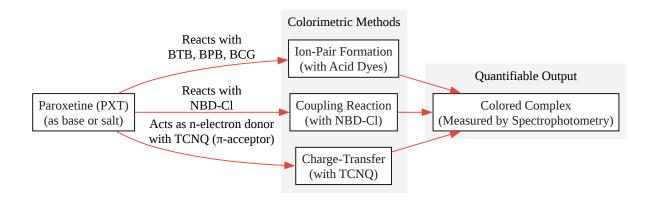
- Measure the absorbance of the organic layer at 478 nm.[4][6]
- 3.3. Charge-Transfer Complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ):
- Reagents: TCNQ solution in acetonitrile.[4]
- Procedure:
 - Mix aliquots of paroxetine base solution (in acetonitrile) with the TCNQ reagent in a volumetric flask.
 - Dilute to the mark with acetonitrile.
 - Measure the absorbance of the blue-colored radical anion at 845 nm against a reagent blank.[4][6]

Ouantitative Data Summary

Method	Reagent	λmax (nm)	Linearity Range (µg/mL)
Ion-Pair	Bromothymol Blue (BTB)	414	2-20[6]
Ion-Pair	Bromophenol Blue (BPB)	412	2-16[6]
Ion-Pair	Bromocresol Green (BCG)	414	2-16[6]
Coupling	NBD-CI	478	2-10[6]
Charge-Transfer	TCNQ	845	1.5-15[6]

Logical Relationship of Complex Formation Methods





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Caption: Overview of colorimetric methods for Paroxetine analysis.

Other Spectrophotometric Methods

Several other reagents and approaches have been developed for the spectrophotometric determination of paroxetine. A summary is provided below.

Quantitative Data Summary for Other Methods



Method Principle	Reagent/Sy stem	λmax (nm)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)
Derivatization	2,4- dinitrofluorob enzene (DNFB)	390	2-20[7]	0.28[7]	0.85[7]
Cu- dithiocarbam ate complex	CS ₂ , Cu ²⁺	435	0.005-0.16 mmol/L[8]	0.0013 mmol/L[8]	0.0045 mmol/L[8]
Vinylamino- substituted quinone formation	Haloquinones (Chloranil, Bromanil) + Acetaldehyde	665, 655	4-120[9]	1.19-2.98[9]	Not Reported

Note on Paroxetine-Related Compounds: The spectrophotometric methods described are generally used for the quantification of the parent drug, paroxetine. The analysis of related compounds and impurities typically requires more selective techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, as these methods can separate the parent drug from its potential degradation products and synthesis-related impurities.[10][11] The USP monograph, for instance, outlines HPLC procedures for the determination of organic impurities. [11]

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